molecular formula C10H12 B1634043 Exo-dicyclopentadiene

Exo-dicyclopentadiene

Cat. No.: B1634043
M. Wt: 132.2 g/mol
InChI Key: HECLRDQVFMWTQS-JLIMGVALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Exo-dicyclopentadiene is a useful research compound. Its molecular formula is C10H12 and its molecular weight is 132.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

IUPAC Name

(1R,2R,6S,7S)-tricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9+,10-/m0/s1

InChI Key

HECLRDQVFMWTQS-JLIMGVALSA-N

SMILES

C1C=CC2C1C3CC2C=C3

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H]3C[C@@H]2C=C3

Canonical SMILES

C1C=CC2C1C3CC2C=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The derivative was synthesized as follows. 20 grams of the derivative of acrylate obtained as the third example was dissolved in 20 milliliters of toluene. 7 grams of cyclopentadiene was dropped into the solution cooled with ice, and was agitated through all night. Dicyclopentadiene was produced as by-product, and was eliminated in vacuum. Then, 24.9 grams of the derivative of norbornene was obtained. The derivative of norbornene was viscous liquid, and the yield was 95%.
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Synthesis routes and methods II

Procedure details

When the copolymerization reaction was performed under the conditions described above, a copolymer of ethylene, 1-butene and dicyclopentadiene was obtained as a uniform solution. A small amount of methanol was added to the polymer solution withdrawn from the bottom of the polymerization vessel to stop the polymerization reaction. The polymer was separated from the solvent by steam stripping, and dried under reduced pressure at 80° C. for one day.
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Synthesis routes and methods III

Procedure details

A C5 -fraction obtained from naphtha cracking was heated at 150° C. for 3 hours to convert cyclopentadiene contained therein to dicyclopentadiene, and crude dicyclopentadiene comprising 20.1% of pentanes and pentenes, 0.5% of benzene, 72.1% of dicyclopentadiene, 4.8% of isoprene-cyclopentadiene co-dimer and 2.5% of cyclopentadiene oligomer was obtained. A metallic autoclave was then charged with 100 parts by weight (1710 g) of the crude dicyclopentadiene and 4 parts by weight of tablet-like palladium hydrogenating catalyst (C31-1A: Toyo C.C.I. K. K.), and hydrogenation was carried out at a reaction temperature of 50° C. under a hydrogen pressure of 10 kg/cm2 for 12 hours while stirring. After filtering off the catalyst and distillation, 90 parts by weight of tricyclo[5.2.1.02,6 ]deca-3-ene (9,10-dihydrodicyclopentadiene) fraction were obtained. Gas chromatography showed that the composition thereof was as follows:
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Yield
72.1%
Yield
2.5%

Synthesis routes and methods IV

Procedure details

Ethylene, propylene and dicyclopentadiene were solution-polymerized at a temperature of 56° C. and a pressure of 2 atmospheres in the presence of a catalyst composed of a 0.5 mmol/1 hexane solution of VOCl3 and a 2.5 mmole/1 hexane solution of (C2H5)1.5 AlCl1.5. The volume ratio of propylene to ethylene was maintained at 3:2.
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